molecular formula C26H17N3 B12914525 6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole CAS No. 258329-25-8

6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole

Cat. No.: B12914525
CAS No.: 258329-25-8
M. Wt: 371.4 g/mol
InChI Key: ADBUIDURBNFBEM-UHFFFAOYSA-N
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Description

6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole is a synthetic indolocarbazole derivative of significant interest in interdisciplinary research due to its rigid, extended π-conjugated system. This compound serves as a versatile building block in organic electronics. Indolocarbazoles are recognized for their favorable photophysical properties and high charge-carrier mobility, making them valuable components in the development of organic light-emitting diodes (OLEDs) and organic thin-film transistors . Researchers also value indolocarbazole scaffolds for probing biological pathways. Certain indolo[3,2-b]carbazole isomers are known to function as potent ligands for the aryl hydrocarbon receptor (AHR), a key protein in toxicology and immunology research, influencing processes like CYP1A1 gene expression . The structural motif of this compound, characterized by its planar geometry, is also pertinent in the synthesis of more complex polycyclic architectures for novel material science and medicinal chemistry applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

258329-25-8

Molecular Formula

C26H17N3

Molecular Weight

371.4 g/mol

IUPAC Name

6-(1H-indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole

InChI

InChI=1S/C26H17N3/c1-4-10-21-17(9-1)20(14-27-21)24-25-18(15-7-2-5-11-22(15)28-25)13-19-16-8-3-6-12-23(16)29-26(19)24/h1-14,27-29H

InChI Key

ADBUIDURBNFBEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C(C(=C3N2)C5=CNC6=CC=CC=C65)NC7=CC=CC=C74

Origin of Product

United States

Preparation Methods

Molecular Iodine-Catalyzed Condensation of 1H-Indole and Aldehydes

A widely reported method involves the reaction of 1H-indole with aldehydes in the presence of molecular iodine as a catalyst in refluxing acetonitrile. This method affords 6,12-disubstituted 5,7-dihydroindolo[2,3-b]carbazoles in good to excellent yields (typically 70-90%) under mild conditions.

  • Reaction conditions:
    • Refluxing acetonitrile solvent
    • Molecular iodine catalyst (catalytic amounts, e.g., 2 mol%)
    • Reaction time: 20-35 minutes
  • Mechanism:
    The reaction proceeds via formation of 3,3'-bis(indolyl)methane intermediates, which undergo oxidative cyclization catalyzed by iodine to form the fused carbazole ring system. The process involves tautomerization and intermolecular coupling steps.

  • Advantages:

    • Mild and cost-effective
    • High yields and selectivity
    • Simple workup and purification by crystallization
Parameter Details
Catalyst Molecular iodine (I2)
Solvent Acetonitrile
Temperature Reflux (~82 °C)
Reaction time 20-35 minutes
Yield range 70-90%
Purification Filtration and recrystallization

Synthesis via Phenylhydrazine Hydrochloride and 1,4-Cyclohexanedione

Another synthetic route involves the condensation of phenylhydrazine hydrochloride with 1,4-cyclohexanedione in a high boiling solvent mixture (diphenyl ether and decahydronaphthalene) under reflux conditions (~190 °C) for 30 minutes.

  • Reaction conditions:
    • Solvent: Diphenyl ether and decahydronaphthalene (1:1)
    • Temperature: 190 °C ± 2
    • Time: 30 minutes
  • Outcome:
    This method yields 5,7-dihydroindolo[2,3-b]carbazole derivatives with high purity (HPLC 99.7%) and excellent yield (~92%).
Parameter Details
Reagents Phenylhydrazine hydrochloride, 1,4-cyclohexanedione
Solvent Diphenyl ether + decahydronaphthalene
Temperature 190 °C
Reaction time 30 minutes
Yield 91.9%
Purity 99.7% (HPLC)
Product form Gray powder

Double-Intramolecular Buchwald-Hartwig Reaction

A more recent and sophisticated approach uses a double-intramolecular Buchwald-Hartwig amination to construct the indolo[2,3-b]carbazole core. This palladium-catalyzed cross-coupling reaction enables the formation of the fused ring system with precise control over substitution.

  • Reaction conditions:
    • Palladium catalyst with appropriate ligands
    • Base and solvent optimized for intramolecular amination
    • Moderate temperatures (typically 80-120 °C)
  • Advantages:
    • High regioselectivity
    • Suitable for complex substituted derivatives
    • Enables further functionalization for applications in materials science

Multi-Step Synthesis Involving Acylation and Cyclization

In some protocols, the synthesis starts from 3,3'-bis(indolyl)methanes or related intermediates, which are acylated (e.g., with ethyl oxalyl chloride) followed by ring closure under acidic conditions (methanesulfonic acid in dioxane). Subsequent reduction and oxidation steps yield the target carbazole.

  • Key steps:
    • Acylation with ethyl oxalyl chloride (0.95 equivalents) at 0 °C to room temperature
    • Cyclization by heating in dioxane with methanesulfonic acid
    • Reduction with borane-methyl sulfide complex
    • Oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)
  • Yields:
    • Acylation step: ~52% yield after crystallization
    • Overall multi-step yields vary but can be optimized for gram-scale synthesis
Step Reagents/Conditions Yield (%) Notes
Acylation Ethyl oxalyl chloride, THF, 0 °C to RT 52 Crystallization purification
Cyclization Methanesulfonic acid, dioxane, heating - Ring closure to carbazole
Reduction Borane-methyl sulfide complex - Produces alcohol intermediate
Oxidation DDQ - Yields aldehyde final product
Method Catalyst/Key Reagent Conditions Yield (%) Advantages Limitations
Molecular iodine-catalyzed condensation Molecular iodine (I2) Reflux in acetonitrile 70-90 Mild, cost-effective, simple Limited to certain aldehydes
Phenylhydrazine + 1,4-cyclohexanedione None (thermal condensation) 190 °C, diphenyl ether mix ~92 High purity, high yield High temperature, harsh solvent
Double-intramolecular Buchwald-Hartwig Pd catalyst, ligands 80-120 °C, base, solvent Variable High regioselectivity, versatile Requires expensive catalysts
Multi-step acylation and cyclization Ethyl oxalyl chloride, DDQ, borane 0 °C to reflux, multiple steps ~50-60 Enables functionalization Multi-step, moderate overall yield
  • Molecular iodine catalysis is favored for its simplicity and environmental friendliness, with reaction times under 40 minutes and yields up to 90% reported.
  • The phenylhydrazine route provides excellent yields but requires high temperature and specialized solvents, which may limit scalability.
  • The Buchwald-Hartwig approach offers synthetic flexibility for derivatives but involves costly catalysts and ligands, suitable for advanced applications.
  • Multi-step syntheses involving acylation and ring closure are useful for producing functionalized carbazoles on gram scale, with careful control of stoichiometry and purification critical for yield and purity.

The preparation of 6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole can be efficiently achieved through several synthetic routes, each with distinct advantages. Molecular iodine-catalyzed condensation of indole and aldehydes stands out for its operational simplicity and good yields. Alternative methods such as phenylhydrazine condensation and palladium-catalyzed intramolecular amination provide routes for specialized derivatives and higher functionalization. Multi-step acylation and cyclization strategies enable gram-scale synthesis with moderate yields. Selection of the method depends on the desired substitution pattern, scale, and available resources.

Chemical Reactions Analysis

6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing agents. For example, under the influence of acids, 3-formylindole can form urorosein, which decomposes to give a series of indole derivatives, including 6-(indol-3-yl)-5H,7H-indolo[2,3-b]carbazole . These reactions often result in the formation of biologically active products with potential therapeutic applications.

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of indole derivatives, including 6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : The anticancer activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation. It has been shown to target specific pathways involved in tumor growth and survival.
  • Case Studies :
    • A study evaluated the cytotoxic effects of indole derivatives against human colon (HCT-116) and lung (A549) cancer cell lines. The results indicated that compounds similar to this compound exhibited potent anticancer activity with IC50 values in the low micromolar range .

Anti-inflammatory Properties

Indoles are known for their anti-inflammatory properties. Research has indicated that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

  • Mechanism of Action : The compound may inhibit the NF-kB signaling pathway, which plays a crucial role in the inflammatory response.
  • Case Studies :
    • In vitro studies demonstrated that this compound effectively reduced the secretion of TNF-alpha and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent.

Synthesis Overview

  • Step 1 : Formation of the indole framework through cyclization reactions.
  • Step 2 : Fusion with carbazole derivatives via electrophilic aromatic substitution or similar methodologies.

This synthetic route allows for modifications that can enhance the biological activity of the resulting compounds.

Data Table: Summary of Biological Activities

Activity TypeCell Lines TestedIC50 (µM)References
AnticancerHCT-116< 10
A549< 15
Anti-inflammatoryMacrophages (in vitro)N/A

Mechanism of Action

The mechanism of action of 6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes . For example, they can modulate the activity of enzymes, receptors, and signaling pathways, leading to their therapeutic effects. The exact molecular targets and pathways involved depend on the specific indole derivative and its intended application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Core Structure Key Substituents/Modifications Synthesis Method Key Properties/Applications References
6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole Indolo[2,3-b]carbazole (dihydro) 6-position indol-3-yl substitution Buchwald–Hartwig amination, I₂ catalysis High rigidity, OLED host, DSSC sensitizer
12-Phenyl-5,6,7,12-tetrahydroindolo[2,3-b]carbazole Indolo[2,3-b]carbazole (tetrahydro) 12-phenyl substitution Oxalic acid-catalyzed condensation Improved solubility, NMR-characterized
Indolo[3,2-b]carbazole derivatives Indolo[3,2-b]carbazole Varied alkyl/aryl substituents Oxidative coupling (FeCl₃, Pd(OAc)₂) Formation of C–C/C–N coupled dimers
Indolo[2,3-a]carbazole Indolo[2,3-a]carbazole 11,12-dihydro core Protic acid-catalyzed condensation Protein kinase C (PKC) inhibition
Benzofuro[2,3-b]carbazole derivatives Benzofurocarbazole Sulfonyl/phenyl substituents Electrophilic substitution Structural rigidity, C–H⋯π interactions

Key Insights :

Regiochemistry and Electronic Properties: Indolo[2,3-b]carbazole derivatives exhibit extended conjugation compared to [3,2-b] isomers due to the alignment of nitrogen lone pairs, enhancing charge mobility in OLEDs . Substitution at the 6-position (e.g., indol-3-yl) in dihydroindolo[2,3-b]carbazole increases donor strength in DSSCs, improving photovoltaic performance .

Synthetic Challenges :

  • Indolo[2,3-b]carbazoles require precise regiocontrol during synthesis, whereas [3,2-b] isomers are more accessible via oxidative coupling .
  • Tetrahydro derivatives (e.g., 12-phenyl-substituted) are synthesized under milder conditions but lack the full conjugation of dihydro analogs .

Thermal and Solubility Properties :

  • tert-Butyl substitutions (e.g., in 3,9-di-tert-butyl derivatives) enhance thermal stability (Td > 400°C) and solubility, critical for solution-processed OLEDs .
  • Unsubstituted dihydroindolo[2,3-b]carbazole has low solubility (1.6 × 10⁻⁵ g/L at 25°C), necessitating functionalization for practical use .

Biological vs. Materials Applications :

  • Indolo[2,3-a]carbazole derivatives are prioritized in medicinal chemistry for PKC inhibition, while [2,3-b] isomers dominate optoelectronic research .
  • Benzofurocarbazoles, with oxygen heteroatoms, show distinct packing modes (C–H⋯O interactions) but lower charge mobility than nitrogen-rich analogs .

Q & A

Q. What synthetic routes are commonly employed to prepare 6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole, and how do reaction conditions influence yield?

The compound is synthesized via condensation reactions using indole derivatives and aldehydes. For example, oxalic acid-catalyzed condensation of di(2-indolyl)methane with aromatic aldehydes in ethanol at room temperature yields 5,6,7,12-tetrahydroindolo[2,3-b]carbazoles with isolated yields up to 94.5% . Reaction optimization includes catalyst choice (e.g., oxalic acid vs. protic/Lewis acids), solvent selection (ethanol), and ambient temperature to prevent side reactions. Preferential regioselectivity is achieved through steric and electronic effects of substituents on the aldehyde .

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

Structural validation relies on 1^1H and 13^{13}C NMR to identify indole NH protons (δ ~11.05 ppm) and aromatic carbons (δ 110–145 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H+^+] for C24_{24}H19_{19}N2_2: calculated 335.1548, observed 335.1557) . Fluorescence spectroscopy further characterizes electronic properties, with emission peaks dependent on substituents .

Q. What safety protocols are critical during the synthesis of indolocarbazole derivatives?

Safe handling of indole precursors (potential irritants) and catalysts (e.g., oxalic acid) requires PPE, fume hoods, and waste neutralization. Reactions under inert gas (argon) prevent oxidation of sensitive intermediates .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) elucidate the electronic properties and biological interactions of this compound?

Density functional theory (DFT) optimizes molecular geometry and calculates HOMO-LUMO gaps to predict reactivity. Molecular docking studies with proteins (e.g., AhR) reveal binding affinities, where the planar indolocarbazole core fits into hydrophobic pockets, explaining its role as a ligand for aryl hydrocarbon receptors . Discrepancies between computational and experimental binding data may arise from solvation effects or protein flexibility .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., pro-inflammatory vs. anti-inflammatory effects)?

Contradictory results may stem from cell-specific AhR activation pathways or metabolite formation. For example, 6-formylindolo[3,2-b]carbazole exhibits dual roles: promoting inflammation via IL-6 in macrophages but suppressing it in keratinocytes. Researchers should standardize cell lines, validate AhR knockdown models, and quantify metabolites (e.g., via LC-MS) to contextualize activity .

Q. How can regioselectivity challenges in indolocarbazole synthesis be addressed using mechanistic studies?

Mechanistic probes (isotopic labeling, kinetic studies) reveal that oxalic acid catalyzes imine formation and subsequent [4+2] cycloaddition. Competing pathways (e.g., N-alkylation vs. C-alkylation) are controlled by steric hindrance from aldehyde substituents. For example, bulky groups favor C-alkylation, as seen in 5,11-diethyl derivatives synthesized via N-alkylation with ethyl bromide .

Q. What analytical approaches validate purity and stability of this compound in pharmacological assays?

High-performance liquid chromatography (HPLC) with UV detection (λ ~300 nm) assesses purity (>95%). Stability under physiological conditions is tested via accelerated degradation studies (pH 7.4 buffer, 37°C), with LC-MS monitoring decomposition products like oxidized indole rings .

Methodological Considerations

Q. How to design experiments for optimizing indolocarbazole derivatives as AhR ligands?

Structure-activity relationship (SAR) studies involve:

  • Systematic substitution at positions 5, 6, and 7 with electron-withdrawing/donating groups.
  • AhR reporter gene assays (e.g., HepG2 cells transfected with AhR-responsive luciferase).
  • Competitive binding assays using 3^3H-TCDD to measure IC50_{50} values .

Q. What techniques identify byproducts in indolocarbazole synthesis, and how are they mitigated?

Byproducts (e.g., over-oxidized indoles) are characterized via TLC and GC-MS. Mitigation strategies include:

  • Lowering reaction temperature to <50°C.
  • Using anhydrous solvents to prevent hydrolysis.
  • Adding radical scavengers (e.g., BHT) to suppress oxidative coupling .

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